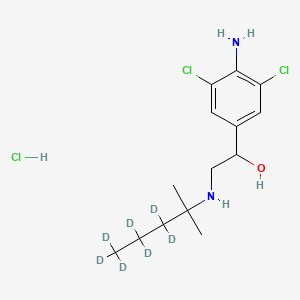![molecular formula C11H11N5 B585759 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 CAS No. 1346599-36-7](/img/new.no-structure.jpg)
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterium-labeled derivative of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C11H8D3N5, and it has a molecular weight of 216.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the incorporation of deuterium atoms into the parent compound, 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, where the parent compound is subjected to deuterium gas in the presence of a catalyst. The process is optimized to ensure high yield and purity of the deuterium-labeled product. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, and elimination. This makes the compound valuable in studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
- 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d2
- 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d4
Uniqueness
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is unique due to the presence of three deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various studies. Compared to its non-deuterated and differently deuterated analogs, this compound offers specific benefits in tracing and studying metabolic pathways .
Properties
CAS No. |
1346599-36-7 |
|---|---|
Molecular Formula |
C11H11N5 |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
6-methyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3 |
InChI Key |
VDYWCSWBQPTHDB-BMSJAHLVSA-N |
SMILES |
CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C=N3)C)N=C1N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N |
Synonyms |
2-Amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline-d3; 7-MeIgQx-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)

![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)


![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)


